Tert-butyl (4-(piperidin-4-YL)cyclohexyl)carbamate
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Overview
Description
Tert-butyl N-[4-(piperidin-4-yl)cyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and industry. This compound, in particular, features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclohexyl ring substituted with a piperidin-4-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(piperidin-4-yl)cyclohexyl]carbamate typically involves the following steps:
Formation of Piperidin-4-yl Cyclohexylamine: : This is achieved by reacting cyclohexylamine with 4-piperidinyl chloride under suitable reaction conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane.
Carbamate Formation: : The resulting cyclohexylamine derivative is then treated with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-(piperidin-4-yl)cyclohexyl]carbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can lead to the formation of amines or alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the carbamate ester group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed
Oxidation: : Oxidation can yield carbonyl compounds such as aldehydes or ketones.
Reduction: : Reduction reactions can produce amines or alcohols.
Substitution: : Substitution reactions can lead to the formation of various substituted carbamates or amides.
Scientific Research Applications
Tert-butyl N-[4-(piperidin-4-yl)cyclohexyl]carbamate: has several scientific research applications:
Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: : The compound can be employed in the study of enzyme inhibitors and receptor binding assays.
Industry: : It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl N-[4-(piperidin-4-yl)cyclohexyl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context of its application, but generally, it may inhibit or activate certain biological processes through its structural interactions.
Comparison with Similar Compounds
Tert-butyl N-[4-(piperidin-4-yl)cyclohexyl]carbamate: can be compared with other similar compounds such as:
Tert-butyl N-(piperidin-4-yl)carbamate: : This compound lacks the cyclohexyl group and has different chemical properties and applications.
Tert-butyl N-(4-hydroxycyclohexyl)carbamate:
The uniqueness of tert-butyl N-[4-(piperidin-4-yl)cyclohexyl]carbamate lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H30N2O2 |
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Molecular Weight |
282.42 g/mol |
IUPAC Name |
tert-butyl N-(4-piperidin-4-ylcyclohexyl)carbamate |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-14-6-4-12(5-7-14)13-8-10-17-11-9-13/h12-14,17H,4-11H2,1-3H3,(H,18,19) |
InChI Key |
CEXAWAXYTGRMKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C2CCNCC2 |
Origin of Product |
United States |
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